1,4-Bis(((2,3-dihydrofuran-3-yl)methoxy)methyl)benzene
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Overview
Description
1,4-Bis(((2,3-dihydrofuran-3-yl)methoxy)methyl)benzene is an organic compound with the molecular formula C18H22O4. This compound features a benzene ring substituted with two 2,3-dihydrofuran-3-yl groups, each connected via a methoxy methyl linkage. The presence of the dihydrofuran moieties imparts unique chemical properties to this compound, making it of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis(((2,3-dihydrofuran-3-yl)methoxy)methyl)benzene typically involves the following steps:
Formation of 2,3-dihydrofuran-3-yl methanol: This intermediate can be synthesized by the reduction of 2,3-dihydrofuran-3-carboxaldehyde using a reducing agent such as sodium borohydride.
Etherification: The 2,3-dihydrofuran-3-yl methanol is then reacted with 1,4-bis(chloromethyl)benzene in the presence of a base like potassium carbonate to form the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
1,4-Bis(((2,3-dihydrofuran-3-yl)methoxy)methyl)benzene can undergo various chemical reactions, including:
Oxidation: The dihydrofuran rings can be oxidized to form corresponding furan derivatives.
Reduction: The compound can be reduced to form tetrahydrofuran derivatives.
Substitution: The methoxy methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Furan derivatives.
Reduction: Tetrahydrofuran derivatives.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
1,4-Bis(((2,3-dihydrofuran-3-yl)methoxy)methyl)benzene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe for biological assays.
Industry: Used in the development of new materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 1,4-Bis(((2,3-dihydrofuran-3-yl)methoxy)methyl)benzene involves its interaction with various molecular targets. The dihydrofuran moieties can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity to proteins and other biomolecules. These interactions can modulate biological pathways, making the compound useful in biochemical studies.
Comparison with Similar Compounds
Similar Compounds
1,4-Bis(methoxymethyl)benzene: Lacks the dihydrofuran rings, making it less versatile in chemical reactions.
1,4-Bis((2,3-dihydrofuran-3-yl)methyl)benzene: Similar structure but without the methoxy groups, affecting its solubility and reactivity.
Uniqueness
1,4-Bis(((2,3-dihydrofuran-3-yl)methoxy)methyl)benzene is unique due to the presence of both dihydrofuran and methoxy methyl groups. This combination imparts distinct chemical properties, such as enhanced solubility and reactivity, making it valuable in various research applications.
Properties
CAS No. |
190584-93-1 |
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Molecular Formula |
C18H22O4 |
Molecular Weight |
302.4 g/mol |
IUPAC Name |
3-[[4-(2,3-dihydrofuran-3-ylmethoxymethyl)phenyl]methoxymethyl]-2,3-dihydrofuran |
InChI |
InChI=1S/C18H22O4/c1-2-16(10-22-14-18-6-8-20-12-18)4-3-15(1)9-21-13-17-5-7-19-11-17/h1-8,17-18H,9-14H2 |
InChI Key |
HOKPOMVFTVWRKM-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C=CO1)COCC2=CC=C(C=C2)COCC3COC=C3 |
Origin of Product |
United States |
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